N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2,4-dimethoxybenzylamine . This compound can be prepared by the reduction of 2,4-dimethoxybenzyaldoxime with sodium bis(2-methoxyethoxy)aluminum hydride . The resulting amine can then be acetylated to give the desired product .Scientific Research Applications
Alzheimer's Disease Treatment Research
A study investigated a group of 2-benzylpiperidin-N-benzylpyrimidin-4-amines, including derivatives with similar structures to N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine, as multi-targeted Alzheimer's disease (AD) therapeutics. The focus was on anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities to identify multifunctional candidates for AD treatment. N(2)-(1-benzylpiperidin-4-yl)-N(4)-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine, a compound with structural similarities, showed promising results (Mohamed et al., 2012).
Kinase Inhibitor Synthesis
Research on the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are structurally related to this compound, explored their potential as kinase inhibitors. The study successfully synthesized two series of compounds potentially applicable in anticancer treatments (Wada et al., 2012).
Amide Protecting Group in Glycosylation
N-(2,4-Dimethoxybenzyl) derivatives have been used as amide protecting groups in glycosylation reactions. Specifically, 2,4-dimethoxybenzyl was employed in the synthesis of glycosyl donors, demonstrating its utility in carbohydrate chemistry (Kelly & Jensen, 2001).
Antifolate Activity in Inhibiting Enzymes
Compounds structurally related to this compound were studied for their antifolate activity, focusing on inhibiting dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds showed potential as antitumor agents, demonstrating their relevance in medicinal chemistry (Robson et al., 1997).
Synthesis of JAK2 Kinase Inhibitor Intermediates
A study on the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, an intermediate of the JAK2 kinase inhibitor AZD1480, involved immobilized amine transaminase from Vibrio fluvialis. This research demonstrates the compound's application in the synthesis of kinase inhibitors, a critical aspect in drug discovery (Semproli et al., 2020).
Mechanism of Action
Target of action
Compounds with similar structures, such as 2,4-dimethoxybenzylamine, are often used as intermediates in the synthesis of various pharmaceuticals . They can act as nucleophiles in chemical reactions .
Mode of action
Without specific information on this compound, it’s difficult to describe its mode of action. In general, amines like 2,4-dimethoxybenzylamine can participate in a variety of chemical reactions, acting as nucleophiles .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the 2,4-dimethoxybenzyl group has been found to be stable under a variety of conditions, making it useful in multi-step synthesis .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-18-11-4-3-9(12(5-11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPGZPKIUADKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=C(C=N2)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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